N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by the presence of a fluorophenyl group, a thienopyrazole core, and a nitrobenzamide moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps
Thienopyrazole Core Synthesis: The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thienopyrazole intermediate in the presence of a palladium catalyst.
Nitrobenzamide Formation: The final step involves the nitration of the benzamide moiety, which can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide: Lacks the nitro group, which may result in different biological activities.
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and potential biological activity. The combination of the thienopyrazole core and nitrobenzamide moiety also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15FN4O5S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H15FN4O5S/c1-11-2-3-12(8-17(11)24(26)27)19(25)21-18-15-9-30(28,29)10-16(15)22-23(18)14-6-4-13(20)5-7-14/h2-8H,9-10H2,1H3,(H,21,25) |
InChI Key |
WAOGCBAOZZQWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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